2'-Ethyl-salicylanilide

mitochondrial uncoupling oxidative phosphorylation protonophore

Salicylanilide SAR programs face a key challenge: halogenated analogs confound electronic and lipophilic contributions, making mechanistic deconvolution difficult. 2'-Ethyl-salicylanilide solves this as the essential non-halogenated reference occupying the moderate-lipophilicity, electron-donating quadrant. • Non-halogenated comparator for parsing electronic vs. lipophilic SAR drivers • Moderate logP (~4.26) with +I effect; pairs with 2'-chloro/bromo analogs for systematic probing • 95% purity; suitable for mitochondrial uncoupling & T3SS inhibition mechanistic studies • Custom synthesis available; inquire for bulk and gram-scale packaging

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B8442737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Ethyl-salicylanilide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H15NO2/c1-2-11-7-3-5-9-13(11)16-15(18)12-8-4-6-10-14(12)17/h3-10,17H,2H2,1H3,(H,16,18)
InChIKeyGIIDADOPLFZRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Ethyl-salicylanilide: Non-Halogenated Antimicrobial & Uncoupling Probe


2'-Ethyl-salicylanilide (N-(2-ethylphenyl)-2-hydroxybenzamide, C15H15NO2, MW 241.28 g/mol) is a non-halogenated member of the salicylanilide class, characterized by an ortho-ethyl substituent on the aniline ring [1]. Salicylanilides are a well-established pharmacophore with documented activities against Gram-positive bacteria, mycobacteria, and fungi, operating primarily via two mechanisms: uncoupling of oxidative phosphorylation through proton shuttling, and inhibition of the bacterial type III secretion system (T3SS) [2]. Unlike clinically used halogenated salicylanilides such as niclosamide, closantel, and rafoxanide, the 2'-ethyl analog lacks halogen substituents, resulting in distinct physicochemical properties—including reduced molecular weight, altered lipophilicity, and different electronic effects—that make it a valuable comparator probe for structure-activity relationship (SAR) studies [3].

2'-Ethyl-salicylanilide: Irreplaceable in Mechanistic Studies


Salicylanilide biological activity is exquisitely sensitive to substitution pattern, and compounds within this class cannot be treated as interchangeable. The uncoupling potency of salicylanilides in rat liver mitochondria spans over three orders of magnitude depending on substituent identity and position, with both hydrophobic (log P) and electronic (Hammett σ) parameters independently modulating activity [1]. The 2'-ethyl group presents a unique combination of moderate electron-donating character (+I effect, σ_m ≈ -0.07) and incremental lipophilicity (π ≈ +1.0) that distinguishes it from the 2'-methyl analog (lower lipophilicity), the 2'-chloro analog (electron-withdrawing, σ_m ≈ +0.37), and the unsubstituted parent (minimal steric bulk). In antitubercular SAR, removal of electron-withdrawing groups from the aniline ring reduces potency 4- to 8-fold, demonstrating that simple dehalogenation is not a neutral modification [2]. Furthermore, the dual mechanism of proton-shuttle uncoupling and T3SS inhibition means that even analogs with similar antimicrobial MIC values may differ in their mechanistic balance, host-cell cytotoxicity, and selectivity index—parameters critical for both tool compound selection and drug development decisions [3].

2'-Ethyl-salicylanilide: Key Differentiation Evidence


Uncoupling Potency: QSAR Defines Substituent Effects

In the foundational QSAR study by Terada et al. (1988), the uncoupling activities of more than 20 salicylanilides were measured in rat liver mitochondria and expressed as the minimum concentration required for full release of state-4 respiration [1]. Activities ranged over three orders of magnitude (from sub-micromolar to >100 µM), with both hydrophobic (log P_oct) and electronic (Hammett σ) parameters independently required for potent activity. The 2'-ethyl substituent contributes a hydrophobic increment (π ≈ +1.0) without introducing the electron-withdrawing character of halogen substituents (σ_m for Cl = +0.37, Br = +0.39). This positions 2'-ethyl-salicylanilide at a distinct locus in the hydrophobicity-electronics activity landscape relative to 2'-halo or 2'-methyl analogs. The Terada QSAR model predicts that incremental lipophilicity from the ethyl group enhances membrane permeability and mitochondrial access, while the modest electron-donating effect modulates the acid dissociation constant (pK_a) of the phenolic hydroxyl—a parameter critical for proton-shuttle efficiency [1]. Note: The Terada study established the QSAR framework for the entire class without reporting individual compound-by-compound data for all 20+ analogs in the abstract; full numerical comparison between 2'-ethyl and 2'-chloro or 2'-methyl analogs at equivalent concentrations requires access to the complete data tables of the original publication.

mitochondrial uncoupling oxidative phosphorylation protonophore

Antitubercular SAR: Aniline Ring Substitution

Lee et al. (2013) synthesized 94 salicylanilide analogs and established that removal of electron-withdrawing groups from the aniline (B) ring reduces anti-Mtb potency by 4- to 8-fold [1]. Specifically, the unsubstituted phenyl analog (compound 26) showed an MIC of 13–25 µM against M. tuberculosis, compared to 3.1 µM for the 3,5-bis(trifluoromethyl) lead (compound 1). The study demonstrated that electron-withdrawing groups (CF3, Br, CN) enhance potency, while electron-donating or neutral substituents reduce it. The 2'-ethyl group is a moderate electron donor (+I effect), which predicts that 2'-ethyl-salicylanilide would exhibit antitubercular potency intermediate between the unsubstituted parent (MIC 13–25 µM) and mono-halogenated analogs (MIC ~6.3–13 µM)—a prediction consistent with the class SAR trend but not yet validated in a direct head-to-head assay [1]. This contrasts materially with 2'-chloro-salicylanilide, where the electron-withdrawing chlorine would be expected to enhance antitubercular activity relative to the 2'-ethyl analog [2].

antitubercular Mycobacterium tuberculosis proton gradient disruption

Lipophilicity and pK_a Differentiation

The 2'-ethyl substituent confers a calculated log P increase of approximately 1.0 unit relative to unsubstituted salicylanilide (log P ~2.6 for salicylanilide; ~3.6 for 2'-ethyl-salicylanilide based on the π value of the ethyl group), while remaining significantly less lipophilic than dihalogenated analogs such as niclosamide (log P ~4.1) or closantel (log P >6) [1]. The phenolic pK_a of 2'-ethyl-salicylanilide is predicted to be ~7.8–8.2, slightly higher (weaker acid) than 2'-chloro-salicylanilide (pK_a ~7.2–7.6 due to the electron-withdrawing chlorine) [2]. These differences are therapeutically meaningful: the Terada QSAR demonstrated that uncoupling activity depends on the balance between the neutral (membrane-permeable) and ionized (membrane-impermeable) forms of the phenolic hydroxyl, which is governed by pK_a relative to the membrane dielectric environment [3]. The higher pK_a of the 2'-ethyl analog means a smaller fraction of ionized species at physiological pH 7.4, potentially altering the kinetics of proton-shuttle cycling compared to lower-pK_a halogenated analogs.

lipophilicity drug-likeness physicochemical profiling

T3SS Inhibition and Anti-Virulence Activity

Salicylanilides inhibit the type III secretion system (T3SS) in Yersinia pseudotuberculosis, a virulence mechanism distinct from their growth-inhibitory uncoupling activity [1]. Dahlgren et al. (2007) developed a multivariate QSAR model correlating salicylanilide substitution patterns with % T3S inhibition, demonstrating that the salicylic acid ring and aniline ring substitutions independently contribute to anti-T3SS activity [1]. Critically, T3SS inhibition can occur at concentrations below the MIC for bacterial growth, enabling virulence attenuation without selecting for resistance mutations—a key differentiator from conventional antibiotics [2]. The 2'-ethyl substituent's steric and electronic profile is predicted to modulate T3SS inhibitor potency through effects on amide conformation (ortho-substituents influence the dihedral angle between the two aromatic rings), but direct comparative T3SS inhibition data for 2'-ethyl-salicylanilide vs. other 2'-substituted analogs have not been reported in peer-reviewed literature [3]. This represents a gap in the current evidence base that procurement decisions must acknowledge.

type III secretion system anti-virulence Yersinia

Synthetic Simplicity and Purity Profile

2'-Ethyl-salicylanilide is prepared by condensation of phenyl salicylate with 2-ethylaniline, a single-step procedure that avoids the halogenation steps required for niclosamide, closantel, and other clinically used salicylanilides [1]. This synthetic simplicity translates to fewer side products and a simpler impurity profile compared to polyhalogenated analogs, where regioisomeric and over-halogenated impurities are common. The compound is typically obtained at ≥95% purity (HPLC) with the primary impurities being unreacted starting materials rather than halogenated byproducts [2]. In contrast, the synthesis of 2'-chloro-salicylanilide requires either a chlorinated aniline precursor (which may contain dichloro impurities) or a post-condensation chlorination step that can generate regioisomeric mixtures requiring chromatographic separation. This purity advantage is particularly relevant for mode-of-action studies where trace halogenated impurities could confound the interpretation of uncoupling vs. T3SS-inhibitory effects.

synthetic chemistry scalability purity

2'-Ethyl-salicylanilide: Application Scenarios


Non-Halogenated Control in Uncoupling SAR

In structure-activity relationship programs investigating salicylanilide-based mitochondrial uncouplers, 2'-ethyl-salicylanilide serves as an essential non-halogenated reference compound occupying the moderate-lipophilicity, electron-donating quadrant of the property space. The Terada et al. QSAR framework [1] established that both hydrophobicity and electron-withdrawing effects independently drive uncoupling potency; the 2'-ethyl analog allows researchers to deconvolute these two parameters because it increases hydrophobicity (π ≈ +1.0) without contributing electron withdrawal—unlike halogenated comparators that simultaneously alter both parameters. This application is supported by the class-level uncoupling SAR established in rat liver mitochondria, where activities spanned >1000-fold across the compound series [1]. Researchers should pair 2'-ethyl-salicylanilide with 2'-chloro and 2'-bromo analogs to systematically probe the electronic contribution to uncoupling at constant lipophilicity.

T3SS Inhibitor Screening Cascade

Salicylanilides inhibit the type III secretion system (T3SS) at concentrations that can be separated from growth-inhibitory effects, making them attractive as anti-virulence chemical probes [2]. The non-halogenated structure of 2'-ethyl-salicylanilide offers a cleaner pharmacological profile than polyhalogenated clinical analogs (niclosamide, closantel), with reduced non-specific protein binding and a more favorable starting point for medicinal chemistry optimization. While direct T3SS inhibition data for this specific analog are not available in current literature, the multivariate QSAR model of Dahlgren et al. provides a framework for predicting activity based on substitution pattern [3]. This compound is best deployed in primary screening panels alongside halogenated controls to identify T3SS-active chemotypes with minimized cytotoxicity from halogen-related off-target effects, with follow-up medicinal chemistry to optimize the 2'-position for potency.

Antimycobacterial Probe for Electronic Deconvolution

The Lee et al. SAR study demonstrated that electron-withdrawing groups on the aniline ring enhance anti-Mtb activity 4- to 8-fold relative to unsubstituted analogs [4]. 2'-Ethyl-salicylanilide, with its electron-donating ethyl group, is predicted to exhibit antitubercular potency at or slightly below the level of the unsubstituted parent compound (MIC ~13–25 µM), serving as a baseline control against which the contribution of electron-withdrawing halogen substituents can be quantitatively assessed. This use case is particularly relevant for academic groups investigating the proton-shuttle mechanism of mycobacterial killing, where the balance between uncoupling potency and mammalian cytotoxicity remains a critical barrier to therapeutic translation [4]. The compound's non-halogenated nature also facilitates cleaner interpretation of cytotoxicity readouts in macrophage infection models.

Chiral Ligand Intermediate for Asymmetric Catalysis

2'-Ethyl-salicylanilide has been utilized as a precursor in the preparation of mixed ligand systems with 1,1'-bi-2-naphthol (BINOL) for transition metal-catalyzed asymmetric transformations. The ortho-ethyl substituent introduces steric bulk adjacent to the coordinating amide/salicyl group, which can influence the chiral induction properties of the resulting metal complex. This industrial application is distinct from the biological applications above and represents a procurement pathway where the compound's purity profile (minimal halogenated impurities) is particularly valued for reproducible catalytic performance.

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